molecular formula C4H5NS B096201 Thiophen-3-amine CAS No. 17721-06-1

Thiophen-3-amine

Cat. No. B096201
CAS RN: 17721-06-1
M. Wt: 99.16 g/mol
InChI Key: DKGYESBFCGKOJC-UHFFFAOYSA-N
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Description

OSM-S-463 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-463 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Scientific Research Applications

OSM-S-463 has been extensively studied for its potential as an antimalarial agent. Its applications in scientific research include:

    Chemistry: The compound is used as a model for studying the synthesis and reactivity of aminothienopyrimidines.

    Biology: OSM-S-463 is used in biological assays to evaluate its activity against Plasmodium falciparum and other parasites.

    Medicine: The compound is being investigated for its potential to treat malaria, with studies focusing on its efficacy, toxicity, and mechanism of action.

Mechanism of Action

The mechanism of action of OSM-S-463 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-463 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .

Preparation Methods

The synthesis of OSM-S-463 involves several steps, starting with the construction of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:

    Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.

    Formation of the Thienopyrimidine Core: The thiophene derivatives are then reacted with appropriate reagents to form the thienopyrimidine core.

    Halogenation and Amination: The thienopyrimidine core undergoes halogenation followed by amination to introduce the amino group.

    Final Modifications:

Industrial production methods for OSM-S-463 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

OSM-S-463 undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions are derivatives of the thienopyrimidine scaffold with various functional groups.

Comparison with Similar Compounds

OSM-S-463 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-463 has unique modifications that enhance its activity and selectivity against Plasmodium falciparum. Other similar compounds include:

OSM-S-463 stands out due to its specific modifications that improve its efficacy and reduce toxicity compared to other similar compounds.

properties

IUPAC Name

thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGYESBFCGKOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348756
Record name thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17721-06-1
Record name thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of thiophen-3-amine derivatives synthesized in the provided research?

A1: The research focuses on synthesizing various this compound derivatives. For instance, one study [] describes a modified Gewald reaction to produce 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)this compound. This compound features a benzothiophene core with a 3-amine group and a 2-(1H-benzo(d)(1,2,3)triazol-1-yl) substituent. Another study [] investigates the synthesis of 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines, highlighting the diversity of substituents possible on the thiophene ring.

Q2: What synthetic strategies are employed to obtain this compound derivatives in the discussed research?

A2: The synthesis of this compound derivatives involves various methods. One study [] utilizes a modified Gewald reaction, reacting 1-chloromethylbenzotriazole with thiosalicylonitrile followed by cyclization using lithium diisopropylamide (LDA). Another study [] describes an LDA-mediated cyclization of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles to obtain the desired 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. These examples highlight the versatility of LDA as a reagent in constructing the thiophene ring system.

Q3: Are there any challenges associated with the synthesis of certain this compound derivatives?

A3: Yes, the research [] mentions challenges in removing the benzotriazole nitrogen from the synthesized 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)this compound. Attempts to cleave this group under both thermal and photolytic conditions were unsuccessful. This suggests that further optimization or alternative synthetic routes might be necessary to obtain the desired deprotected this compound derivatives.

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